Ethyl isocyanopropionate
CAS No.: 2920-08-3
Cat. No.: VC3839974
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2920-08-3 |
---|---|
Molecular Formula | C6H9NO2 |
Molecular Weight | 127.14 g/mol |
IUPAC Name | ethyl 3-isocyanopropanoate |
Standard InChI | InChI=1S/C6H9NO2/c1-3-9-6(8)4-5-7-2/h3-5H2,1H3 |
Standard InChI Key | OWGWPQZQJKIGCB-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC[N+]#[C-] |
Canonical SMILES | CCOC(=O)CC[N+]#[C-] |
Introduction
Chemical and Physical Properties
Ethyl 2-isocyanatopropionate is a clear, colorless to pale yellow liquid with a pungent odor typical of isocyanates. Key physicochemical properties are summarized below:
The compound’s reactivity stems from the isocyanate group, which undergoes rapid reactions with amines, alcohols, and water to form ureas, urethanes, and carbamic acids, respectively . Its instability in humid environments necessitates storage under anhydrous conditions .
Synthesis Methods
Phosgene-Free Synthesis
Modern protocols emphasize phosgene alternatives. A patented one-step method (CN102659631B) utilizes trichloromethyl carbonate (diphosgene surrogate) and ethylamine hydrochloride in xylene solvent with a catalyst (alkylammonium/benzyl ammonium salts) :
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Catalyst Preparation: Alkylammonium and benzyl ammonium salts are refluxed in ether, dried, and powdered.
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Reaction: Ethylamine hydrochloride (150–200 kg) and trichloromethyl carbonate (200–300 kg) are heated in xylene at 135–140°C, yielding ethyl isocyanopropionate after distillation.
This method eliminates phosgene, reducing hazardous waste and improving operational safety.
Applications in Industry and Research
Polymer Chemistry
Ethyl 2-isocyanatopropionate serves as a crosslinking agent in polyurethane foams and coatings. Its β-isocyanate group enhances steric accessibility, facilitating rapid curing in adhesives and elastomers .
Pharmaceutical Intermediates
The compound is a precursor in synthesizing peptidomimetics and urea derivatives. For example, it reacts with amines to form carbamates, which are integral to protease inhibitors and anticancer agents .
Biochemical Labeling
Recent advances in bioorthogonal chemistry exploit isocyanides for protein and glycan labeling. Ethyl 2-isocyanatopropionate’s small size (bond length: 1.17 Å) minimizes steric hindrance, enabling precise modifications in live-cell imaging .
Comparative Analysis with Analogous Compounds
Compound | Molecular Formula | Reactivity | Applications |
---|---|---|---|
Ethyl isocyanate | High volatility | Pesticides, polymers | |
Methyl isocyanopropionate | Slower hydrolysis | Specialty coatings | |
Phenyl isocyanate | Aromatic stability | High-performance resins |
Ethyl 2-isocyanatopropionate’s balanced reactivity and steric profile make it preferable for fine chemical synthesis compared to more volatile or inert analogs .
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